molecular formula C7H8BrClFN B1271922 5-Bromo-2-fluorobenzylamine hydrochloride CAS No. 202865-69-8

5-Bromo-2-fluorobenzylamine hydrochloride

Cat. No. B1271922
M. Wt: 240.5 g/mol
InChI Key: KPOKOEWRTGFXDF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzylamine hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions can provide insights into its characteristics. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been studied, which shares the bromo and fluoro substituents on an aromatic ring, similar to the 5-bromo-2-fluorobenzylamine hydrochloride . Additionally, the synthesis and complexation of 5-bromo-2-fluorobenzaldehydeoxime, which is derived from a related aldehyde, have been explored, indicating the reactivity of such bromo-fluoro substituted compounds .

Synthesis Analysis

The synthesis of compounds related to 5-bromo-2-fluorobenzylamine hydrochloride involves chemoselective functionalization and complexation reactions. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under catalytic conditions leads to the bromide substitution product, which suggests that similar conditions could be used to synthesize the benzylamine derivative . Furthermore, the synthesis of metal complexes from 5-bromo-2-fluorobenzaldehyde indicates that the bromo-fluoro aromatic compounds can react with hydroxylamine to form oximes, which can then complex with transition metals .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-fluorobenzylamine hydrochloride can be inferred from related compounds. The presence of bromo and fluoro substituents on an aromatic ring is known to influence the electronic distribution and reactivity of the molecule. For instance, the 5-bromo-2-fluorobenzaldehyde used to synthesize oxime complexes exhibits specific reactivity patterns due to the influence of these substituents on the aromatic ring .

Chemical Reactions Analysis

The chemical reactions involving bromo and fluoro substituents on aromatic rings can be complex and varied. The reaction of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester, although not the same compound, demonstrates the potential for bromo-substituted aromatic compounds to form complexes and undergo a variety of reactions, including cyclization and rearrangement . This suggests that 5-bromo-2-fluorobenzylamine hydrochloride could also participate in complex reactions, potentially forming a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-fluorobenzylamine hydrochloride can be extrapolated from the properties of similar compounds. For example, the interaction of 5-fluorouracil with halogens indicates that the presence of fluorine can affect the reactivity and stability of the compound in the presence of other halogens . This could imply that 5-bromo-2-fluorobenzylamine hydrochloride may also show specific reactivity patterns when exposed to halogens or under halogenation conditions. Additionally, the spectral shifts observed in complexes formed by related compounds suggest that 5-bromo-2-fluorobenzylamine hydrochloride could exhibit characteristic spectral properties that can be correlated with its structure and substituents .

Scientific Research Applications

  • Linear Formula : BrC6H4(F)CH2NH2·HCl
  • CAS Number : 202865-69-8
  • Molecular Weight : 240.50
  • Melting Point : 221-226 °C

It’s important to note that the use of this compound should be done with caution as it may cause skin and eye irritation, and may also be harmful if inhaled .

Safety And Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, ingestion, and contact with skin or eyes. Use personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

(5-bromo-2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOKOEWRTGFXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369279
Record name 5-Bromo-2-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorobenzylamine hydrochloride

CAS RN

202865-69-8
Record name Benzenemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1)
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